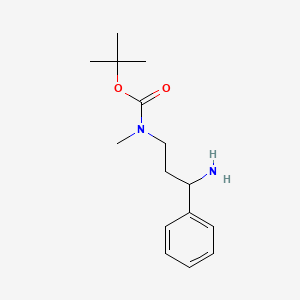
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a carbamate group, an amino group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of 3-amino-3-phenylpropylamine with a suitable carbamoylating agent. One common method is the reaction of the amine with methyl isocyanate under controlled conditions to form the desired carbamate . The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as indium triflate can enhance the reaction efficiency and reduce the reaction time .
化学反応の分析
Types of Reactions
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines .
科学的研究の応用
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylpropylamine: This compound has a similar structure but lacks the carbamate group.
3-Amino-1-phenylbutane: Similar to tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate but with a different substitution pattern on the carbon chain.
Uniqueness
This compound is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-3-phenylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-10-13(16)12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |
InChIキー |
VNKLZYKJFFZKDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














